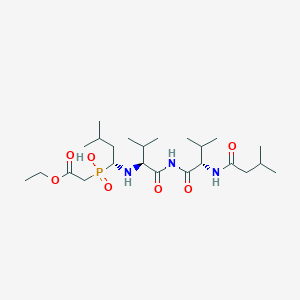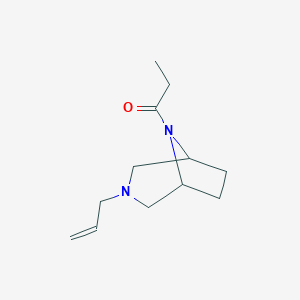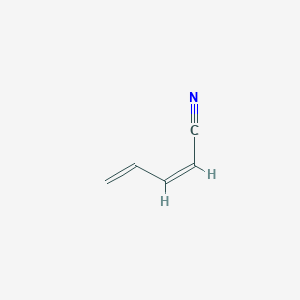
丁氧二钠
描述
Synthesis Analysis
A synthetic method for butroxydim water dispersible granule has been disclosed. The method involves pulverizing the raw drug separately to the particle size of 15-25um and adding a small amount of wrapping agent. Then the mixture is ground in a ball mill or other grinding equipment to ensure that the original butroxydim particles are coated with a wrapping agent. It is then mixed with other pre-mixed grinding promoter and stopping to adding water to knead into the wet material. After granulation and drying, a water dispersible granule product with good performance is obtained .Molecular Structure Analysis
The molecular formula of Butroxydim is C24H33NO4. The average mass is 399.523 Da and the monoisotopic mass is 399.240967 Da .Physical And Chemical Properties Analysis
Butroxydim is a white solid with a molar mass of 399.531 g·mol −1 . It has a low aqueous solubility, is relatively volatile and, based on its chemical properties, is non-mobile and would not be expected to leach to groundwater .科学研究应用
Butroxydim, known by its ISO name, is primarily used as a herbicide in agricultural settings. Here’s an analysis based on the available information:
Agricultural Weed Management
Butroxydim is utilized for post-emergence control of annual and perennial grass weeds in broad-leaved crops such as sugar beet, soybean, and oilseed rape . It’s particularly effective against rigid ryegrass, a common weed in various crops.
Resistance Management
Research has shown that Butroxydim can be used in combination with other herbicides like clethodim to manage herbicide-resistant weeds effectively. This combination has been found to reduce weed plant density and seed production significantly .
Crop Yield Improvement
The use of Butroxydim in combination with other herbicides has been associated with higher grain yields in crops like faba bean, indicating its role in improving agricultural productivity .
Environmental Persistence
Butroxydim, as part of the cyclohexanedione oxime herbicides family, is subject to rapid degradation in the environment due to biotic and abiotic processes. This characteristic might be considered when evaluating its environmental impact .
安全和危害
未来方向
The future of Butroxydim, like many other herbicides, is likely to be influenced by regulatory changes, advances in technology, and the development of new materials. The market size and forecast for Butroxydim (2020-2025) has been provided in terms of both, Value (000 USD) and Volume (000 KG) in a report . The report discusses the factors responsible for driving and restraining growth of the agrochemical and future market opportunities .
作用机制
Target of Action
Butroxydim, also known as Butroxydim [ISO], is a post-emergent herbicide . Its primary target is the enzyme Acetyl CoA Carboxylase (ACC; EC 6.4.1.2) . ACC plays a crucial role in fatty acid synthesis in plants, making it an effective target for herbicides .
Mode of Action
Butroxydim acts as an inhibitor of ACC . By inhibiting this enzyme, it restricts the synthesis of fatty acids within the weed . This disruption in fatty acid synthesis leads to the death of the weed, thereby achieving its herbicidal effect .
Biochemical Pathways
The primary biochemical pathway affected by Butroxydim is the fatty acid synthesis pathway . ACC, the enzyme inhibited by Butroxydim, is a key player in this pathway. By inhibiting ACC, Butroxydim disrupts the normal functioning of this pathway, leading to a deficiency in essential fatty acids within the weed. This deficiency is detrimental to the weed’s survival .
Pharmacokinetics
Butroxydim is known to have low aqueous solubility and is relatively volatile . It is generally non-persistent in soil systems but may persist in aquatic systems under certain conditions .
Result of Action
The molecular and cellular effects of Butroxydim’s action primarily involve the disruption of fatty acid synthesis within the weed . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The deficiency in fatty acids leads to the death of the weed, thereby achieving the herbicidal effect of Butroxydim .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butroxydim. For instance, its low aqueous solubility and volatility suggest that it may be more effective in dry environments . Additionally, it is generally non-persistent in soil systems but may persist in aquatic systems under certain conditions . Therefore, the presence of water bodies could potentially influence its persistence in the environment
属性
IUPAC Name |
5-(3-butanoyl-2,4,6-trimethylphenyl)-2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-7-10-19(26)23-15(5)11-14(4)22(16(23)6)17-12-20(27)24(21(28)13-17)18(8-2)25-29-9-3/h11,17,27H,7-10,12-13H2,1-6H3/b25-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGDSYNXUXQGHF-XIEYBQDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)C(=NOCC)CC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)/C(=N/OCC)/CC)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138164-12-2 | |
| Record name | Butroxydim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138164122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-butyryl-2,4,6-trimethylphenyl)-2-[1-(ethoxyimino)propyl]-3-hydroxycyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)


